molecular formula C22H20N2O8S B2734259 Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-22-9

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2734259
CAS No.: 899959-22-9
M. Wt: 472.47
InChI Key: HDPWOJRZGUIYKP-UHFFFAOYSA-N
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Description

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative characterized by a complex heterocyclic framework. Its structure integrates a dihydrobenzo[d][1,4]dioxin moiety linked via a sulfonyloxy group to a pyridazine core, which is further substituted with an o-tolyl group and an ethyl ester. Its synthesis likely involves multi-step reactions, including sulfonation and esterification, with structural validation relying on advanced spectroscopic techniques such as NMR and mass spectrometry .

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyloxy)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O8S/c1-3-29-22(26)21-19(13-20(25)24(23-21)16-7-5-4-6-14(16)2)32-33(27,28)15-8-9-17-18(12-15)31-11-10-30-17/h4-9,12-13H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPWOJRZGUIYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899959-22-9) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O8SC_{22}H_{20}N_{2}O_{8}S, with a molecular weight of 472.5 g/mol. The compound features a sulfonyl group, a dioxin moiety, and a pyridazine ring, contributing to its unique biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties . Studies have demonstrated its effectiveness against various human cancer cell lines, including colon cancer (HCT-116) and breast cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties . It exhibits activity against a range of bacterial strains and fungi. For instance, derivatives of this compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This property could make it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the structure can enhance its potency and selectivity:

ModificationEffect on Activity
Substitution on the pyridazine ringAlters binding affinity to targets
Variation in sulfonyl groupInfluences solubility and bioavailability
Changes in the dioxin moietyAffects stability and reactivity

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Anticancer Studies : In vitro assays showed that this compound significantly reduced cell viability in HCT116 colon cancer cells by inducing apoptosis via caspase activation.
  • Antimicrobial Testing : A series of experiments demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains. Its effectiveness was comparable to standard antibiotics.

Comparison with Similar Compounds

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Structural Features: Shares ester groups (diethyl) and a nitro-substituted aromatic ring but differs in the central heterocycle (imidazopyridine vs. pyridazine) and substituents (cyano, phenethyl vs. dihydrodioxin-sulfonyloxy, o-tolyl).
  • Physical Properties : Melting point 243–245°C, yield 51% .
  • Spectroscopic Data : ¹H NMR and ¹³C NMR profiles confirm regiochemical distinctions, particularly in aromatic and heterocyclic proton environments .

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)

  • Structural Features : Similar to 1l but includes a benzyl group instead of phenethyl. Comparatively, the target compound lacks a nitro group but incorporates a sulfonyloxy-dihydrodioxin system.
  • Physical Properties : Melting point 215–217°C, yield 55% .
  • Spectroscopic Data : Key differences in ¹H NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) reflect divergent electronic environments due to sulfonyloxy vs. nitro groups .

Rapamycin Analogues (Compounds 1 and 7)

  • Structural Features: Macrocyclic lactones vs. pyridazine-based structure. However, NMR comparisons (Figure 6 in ) reveal conserved chemical environments in non-substituted regions (e.g., positions 29–36 and 39–44), suggesting shared stability in core regions despite peripheral modifications.
  • Spectroscopic Data: Overlapping ¹H NMR shifts in non-variable regions (δ 1.0–3.0 ppm for aliphatic protons) but divergent shifts in regions A and B due to sulfonyloxy and dihydrodioxin substituents .

Methodological Considerations in Structural Comparison

Graph-theoretical methods (as per ) are critical for comparing such complex molecules. The target compound’s sulfonyloxy-dihydrodioxin group introduces unique topological features that distinguish it from imidazopyridine derivatives (e.g., 1l, 2d). Bit-vector and fingerprint methods may inadequately capture these distinctions due to their reliance on fragment-based descriptors. In contrast, graph isomorphism approaches, despite computational intensity, better address stereoelectronic effects, as seen in NMR shift disparities between regions A/B in rapamycin analogues .

Research Findings and Limitations

  • Key Insight : The sulfonyloxy-dihydrodioxin moiety in the target compound introduces steric and electronic effects absent in nitro- or benzyl-substituted analogues, as evidenced by NMR shifts and melting point variations .
  • Limitations : Direct biological or kinetic data for the target compound are unavailable in the provided evidence. Comparisons rely on structural and spectroscopic proxies.
  • Future Directions : Application of advanced graph-based similarity algorithms could enhance predictive modeling of this compound’s reactivity and bioactivity.

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